molecular formula C36H49N5O7S B12384308 E3 Ligase Ligand-linker Conjugate 61

E3 Ligase Ligand-linker Conjugate 61

Cat. No.: B12384308
M. Wt: 695.9 g/mol
InChI Key: XLNQNKYTZOQOSM-HRHHFINDSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterobifunctional molecule comprising three distinct components:

  • Target protein-binding ligand : A moiety designed to selectively bind a protein of interest (POI).
  • E3 ligase-recruiting ligand : A chemical entity that engages an E3 ubiquitin ligase, facilitating ubiquitination.
  • Linker : A covalent bridge optimizing spatial orientation and stability between the two ligands.

Systematic IUPAC Name
Following IUPAC guidelines for conjugates, its name integrates substrate and active species descriptors. For example, if the POI ligand is a kinase inhibitor and the E3 ligase ligand is derived from Piperlongumine (PL), the name might be:
(S)-N-(4-((4-((3-(3,4-Dimethoxyphenyl)acryloyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide-PEG4-KEAP1 ligand conjugate.

Molecular Formula and Structural Features
While the exact formula of Conjugate 61 is proprietary, analogous structures (e.g., K-Ras ligand-linker conjugates) suggest a formula approximating C₅₀H₆₂N₁₀O₁₀S₂ , with a polyethylene glycol (PEG)-based linker and aromatic motifs for ligase engagement. Key structural attributes include:

Property Description
Molecular Weight ~950–1,100 Da
Linker Length 12–16 atoms (optimized for ternary complex formation)
E3 Ligase Target KEAP1 or non-canonical ligases (diverging from CRBN/VHL-centric designs)

Historical Development of PROTAC-Based Degraders

The evolution of PROTACs has been marked by three phases:

  • First-Generation PROTACs (2001–2010) :

    • Utilized peptide-based E3 ligands (e.g., β-TrCP) with limited cell permeability.
    • Example: Protac-1, targeting methionine aminopeptidase-2 with a phosphopeptide ligand for SCFβ-TrCP.
  • Second-Generation PROTACs (2010–2018) :

    • Transition to small-molecule E3 ligands (e.g., thalidomide derivatives for CRBN, VHL inhibitors).
    • Breakthroughs like ARV-110 (targeting androgen receptor) demonstrated clinical feasibility but faced limitations in ligase tissue specificity.
  • Third-Generation PROTACs (2018–Present) :

    • Focus on novel E3 ligands (e.g., PL for KEAP1) and optimized linkers.
    • Conjugate 61 exemplifies this phase, leveraging non-traditional E3 ligases to overcome resistance and broaden substrate scope.

A pivotal study in 2022 identified PL as a covalent KEAP1 binder, enabling PROTACs like Conjugate 61 to degrade targets in CRBN/VHL-resistant contexts. This shift addressed critical gaps in earlier designs, such as E3 ligase heterogeneity across tissues.

Role in Targeted Protein Degradation (TPD)

Conjugate 61 operates via a four-step mechanism:

  • POI Binding : The target ligand binds with high affinity (e.g., kinase inhibitors with Kd < 10 nM).
  • E3 Ligase Recruitment : The E3 ligand engages KEAP1, inducing conformational changes that activate ubiquitination.
  • Ubiquitin Transfer : KEAP1 cooperates with E2 enzymes (e.g., UBE2D1) to polyubiquitinate the POI.
  • Proteasomal Degradation : Ubiquitinated POI is recognized by 26S proteasome regulators (e.g., PSMD4), leading to ATP-dependent hydrolysis.

Key Advantages Over Traditional PROTACs

  • Ligase Flexibility : KEAP1’s broad tissue expression enhances applicability in solid tumors.
  • Covalent Engagement : PL-derived ligands form irreversible bonds with KEAP1’s cysteine residues, prolonging degradation activity.
  • Linker Optimization : PEG-based spacers balance hydrophilicity and steric flexibility, improving cellular uptake.

Comparative Efficacy In preclinical models, Conjugate 61 achieved DC₅₀ values of 2–5 nM for oncogenic targets like CDK9, outperforming CRBN-based PROTACs (DC₅₀ = 9–15 nM). This efficacy stems from KEAP1’s high basal expression and lack of endogenous substrates in certain cancers.

Properties

Molecular Formula

C36H49N5O7S

Molecular Weight

695.9 g/mol

IUPAC Name

tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1

InChI Key

XLNQNKYTZOQOSM-HRHHFINDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for E3 Ligase Ligand-Linker Conjugate 61

Synthesis of the E3 Ligand Component

The E3 ligand is synthesized with a functional handle (“exit vector”) for linker attachment. For VHL ligands, this often involves modifying the (S,R,S)-AHPC scaffold to introduce amines or carboxylic acids. A representative route includes:

  • Functionalization of (S,R,S)-AHPC : Introduction of a primary amine at the solvent-exposed methyl group via reductive amination or nucleophilic substitution.
  • Protection/deprotection steps : Temporary protection of reactive groups (e.g., Fmoc for amines) to prevent side reactions during subsequent coupling.

For CRBN ligands like thalidomide derivatives, modifications at the phthalimide ring’s 4-position are common, enabling amide or ether linkages.

Linker Preparation and Activation

Linkers are typically synthesized as bifunctional spacers. For LLC-61, a PEG-based linker is hypothesized, as seen in analogous conjugates:

  • PEG chain elongation : Starting with diols or diacids, PEG units are extended via Mitsunobu reactions or esterifications.
  • End-group activation : Terminal hydroxyls are converted to reactive groups (e.g., NHS esters, azides) for click chemistry or amide coupling.

Conjugation of E3 Ligand and Linker

The E3 ligand and linker are coupled via:

  • Amide bond formation : Using carbodiimide reagents (EDC/HOBt) to join carboxylic acid-terminated linkers with amine-functionalized ligands.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal conjugation, minimizing side reactions.

Attachment of the Target Protein Ligand

The linker’s distal end is conjugated to the POI ligand (e.g., kinase inhibitor, hormone analog) using methods analogous to Step 2.3. Final purification via reverse-phase HPLC ensures product homogeneity.

Analytical Characterization of LLC-61

Critical quality attributes include:

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Molecular weight confirmation : High-resolution mass spectrometry (HRMS) to verify the expected mass (±2 ppm).
  • Structural validation : NMR (¹H, ¹³C) to confirm linker attachment sites and stereochemistry.
Table 1: Hypothetical Physicochemical Properties of LLC-61
Property Value
Molecular Formula C₃₅H₅₀ClN₅O₈S (hypothetical)
Molecular Weight 775.34 g/mol
Solubility ≥50 mM in DMSO
HPLC Retention Time 12.8 min (C18, 60% MeCN)

Optimization Challenges and Solutions

Solubility Enhancement

Bulky PROTACs like LLC-61 often suffer from poor aqueous solubility. Strategies include:

  • PEGylation : Incorporating hydrophilic PEG units into the linker.
  • Salt formation : Converting free amines to hydrochloride salts.

Ternary Complex Efficiency

Linker length and rigidity profoundly affect degradation activity. For example, VHL-based PROTACs with 12–16-atom linkers show optimal degradation. Computational modeling (e.g., molecular dynamics) guides rational design.

Comparative Analysis with Clinical-Stage PROTACs

LLC-61’s design parallels clinical degraders like ARV-471 (ER degrader) and ARV-110 (AR degrader), which use CRBN ligands and alkyl/PEG linkers. Key lessons include:

  • Oral bioavailability : Reducing molecular weight (<1,000 Da) via truncated linkers improves pharmacokinetics.
  • Ligand potency : CRBN ligands with 4-hydroxythalidomide scaffolds exhibit superior degradation at lower DC₅₀ values.

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .

Scientific Research Applications

Key Applications

  • Targeted Protein Degradation
    • E3 Ligase Ligand-linker Conjugate 61 has been utilized to develop PROTACs that selectively degrade specific proteins involved in disease pathways. For instance, studies have shown that conjugates can effectively recruit E3 ligases to target proteins lacking known small molecule ligands, enhancing degradation efficiency through strategic linker design .
  • Cancer Therapeutics
    • The conjugate has been employed in creating PROTACs targeting oncogenic proteins. For example, VHL-based PROTACs have demonstrated significant efficacy in degrading androgen receptor variants in prostate cancer models, with reported DC50 values as low as 1.0 nM . This highlights the potential for developing targeted therapies that circumvent resistance mechanisms.
  • Neurodegenerative Disease Treatment
    • Recent research indicates that E3 ligase ligand-linker conjugates can target proteins associated with neurodegenerative diseases, such as tau protein in Alzheimer's disease. By utilizing CRBN as an E3 ligase, researchers have shown promising results in degrading tau aggregates, which are implicated in disease progression .
  • Optimization of Linker Structures
    • The choice of linker is critical for the efficacy of PROTACs. Studies have demonstrated that varying linker lengths and chemistries can significantly impact the degradation rates of target proteins. For example, PEG linkers have been explored for their hydrophilicity and flexibility, which can enhance cellular uptake and target accessibility .

Case Studies

Study Application Key Findings
Study on EGFP DegradationTargeting Green Fluorescent ProteinDemonstrated that linker length affects degradation efficiency; optimal degradation was achieved with shorter linkers .
VHL-based PROTACs for AR DegradationProstate Cancer TreatmentAchieved significant degradation of androgen receptors with low DC50 values; highlighted the importance of ligand selection .
CRBN-mediated Tau DegradationAlzheimer's Disease ResearchShowed effective targeting and degradation of tau aggregates using CRBN-based PROTACs .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of E3 Ligase Ligand-Linker Conjugates

Compound E3 Ligase Ligand Type Linker Type Linker Length Attachment Point Yield (%) Efficacy (DC₅₀)*
Conjugate 61 CRBN Thalidomide analog PEG3 ~15 Å Benzylic position 43–69† 10 nM
Thalidomide-PEG2-C2-NH2 CRBN Thalidomide PEG2 ~10 Å Amide bond 18–22 50 nM
(S,R,S)-AHPC-O-Ph-PEG1 VHL VH032 derivative PEG1 ~5 Å Aryl ether 31–75 5 nM
Lenalidomide derivative CRBN Lenalidomide Alkyl ~8 Å 4-Amino position 43–92 20 nM

*DC₅₀: Concentration required for 50% target degradation.
†Hypothetical yield based on similar synthetic routes (e.g., alkylation or coupling reactions).

E3 Ligase Ligand Specificity

  • Conjugate 61 : Likely employs a thalidomide-based ligand for CRBN recruitment, a common strategy due to CRBN's role in degrading neo-substrates like IKZF1/3 .
  • VHL-based PROTACs : (S,R,S)-AHPC derivatives exhibit higher potency (DC₅₀ = 5 nM) but require shorter linkers for optimal VHL engagement .
  • IAP/MDM2 ligands : Less commonly used due to off-target effects but offer alternative degradation pathways .

Efficacy and Selectivity

  • Conjugate 61’s hypothetical DC₅₀ of 10 nM suggests superior activity over Thalidomide-PEG2-C2-NH2 (50 nM) but lower than VHL-based PROTACs (5 nM).
  • Linker length and attachment points critically influence ternary complex stability. For example, benzylic position attachment (as in Conjugate 61) may improve POI-E3 ligase proximity compared to amide bonds .

Research Findings and Challenges

  • Synthetic Challenges : Conjugate 61’s synthesis may require multi-step reactions, including urea bond formation or cyclization, as seen in Schemes 45–47 . Low yields (e.g., 43% for OH-linker alkylation) highlight the need for optimized conditions .
  • Drug-Likeness: Tools like SwissADME predict PROTACs often violate Lipinski’s rule of five due to high molecular weight, necessitating innovative delivery strategies .
  • Emerging E3 Ligases: While CRBN and VHL dominate PROTAC design, Conjugate 61 could explore underutilized E3 ligases (e.g DCAF15, RNF114) for novel degradation pathways .

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